molecular formula C12H16O4 B128649 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid CAS No. 154548-95-5

2-(4-Ethoxyphenoxy)-2-methylpropanoic acid

Cat. No. B128649
M. Wt: 224.25 g/mol
InChI Key: VMDXPDNFJCQRSN-UHFFFAOYSA-N
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Description

The compound of interest, 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid, is a derivative of phenoxypropanoic acid with an ethoxy group at the para position of the phenyl ring. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the target compound's chemistry.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of substituted phenols with carboxylic acid derivatives or esters. For example, the synthesis of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester was achieved by reacting pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate . This suggests that a similar strategy could be employed for synthesizing 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid, possibly involving the reaction of a suitable ethoxy-substituted phenol with a propanoic acid derivative under basic conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid has been characterized using X-ray crystallography and quantum chemical calculations . These studies reveal that intramolecular hydrogen bonding and intermolecular interactions play a significant role in stabilizing the crystal structure. The presence of substituents such as the ethoxy group can influence these interactions and, consequently, the overall molecular conformation and stability.

Chemical Reactions Analysis

The chemical reactivity of related compounds under oxidative conditions has been studied, providing insights into the potential behavior of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid. For instance, one-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic acid leads to the formation of a decarboxylated radical, indicating a possible decarboxylation pathway upon oxidation . This suggests that the ethoxy analogue may undergo similar oxidative decarboxylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been investigated through various spectroscopic techniques and computational studies . These studies typically include the analysis of vibrational frequencies, electronic absorption spectra, and non-linear optical (NLO) properties. For example, the NLO activity of a related compound was confirmed by powder Second Harmonic Generation experiments and hyperpolarizability calculations . The physical properties such as melting points and solubility are also characterized, providing a basis for predicting the properties of 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid.

Scientific Research Applications

Sorption to Soil and Minerals

A comprehensive review of sorption experiments highlights the interaction of phenoxy herbicides, including compounds structurally related to 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid, with soil and minerals. The sorption behavior can be understood through soil parameters such as pH, organic carbon content, and the presence of iron oxides, which are significant sorbents for these compounds. This understanding is crucial for predicting the environmental fate and mobility of such herbicides (Werner, Garratt, & Pigott, 2012).

Transformation in Aquatic Environments

Phenoxy acids, including molecules similar to 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid, exhibit high solubility in water and low absorption in soils, making them highly mobile and prone to transportation to aquatic systems. Their transformation in water, through processes such as hydrolysis, biodegradation, and photodegradation, significantly influences their persistence and impact on aquatic ecosystems. Advanced oxidation processes (AOPs) have been identified as effective for removing these compounds from water, highlighting potential methods for mitigating their environmental impact (Muszyński, Brodowska, & Paszko, 2019).

Chemosensor Applications

Research into 4-methyl-2,6-diformylphenol (DFP) based compounds, which are structurally related to 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid, has shown promising applications in developing chemosensors for detecting metal ions, anions, and neutral molecules. These chemosensors exhibit high selectivity and sensitivity, suggesting potential applications in environmental monitoring and analytical chemistry (Roy, 2021).

Dietary Sources and Biological Activities

Compounds structurally similar to 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid, such as p-Coumaric acid and its conjugates, are found in dietary sources and possess a range of biological activities. These include antioxidant, anti-cancer, antimicrobial, and anti-inflammatory effects, suggesting the potential for these compounds in nutritional and therapeutic applications (Pei, Ou, Huang, & Ou, 2016).

Environmental Fate of Alkylphenols and Derivatives

Alkylphenol ethoxylates (APEs) and their metabolites, including compounds related to 2-(4-Ethoxyphenoxy)-2-methylpropanoic acid, have been extensively studied for their environmental fate. These compounds are of concern due to their potential endocrine-disrupting effects. Understanding their degradation, particularly the formation of persistent metabolites like nonylphenol, is crucial for assessing and managing their environmental impact (Ying, Williams, & Kookana, 2002).

properties

IUPAC Name

2-(4-ethoxyphenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-4-15-9-5-7-10(8-6-9)16-12(2,3)11(13)14/h5-8H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDXPDNFJCQRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407120
Record name 2-(4-ethoxyphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxyphenoxy)-2-methylpropanoic acid

CAS RN

154548-95-5
Record name 2-(4-ethoxyphenoxy)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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